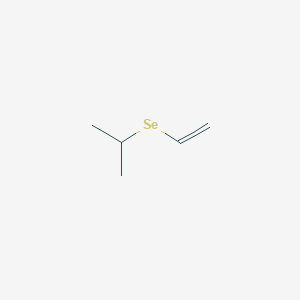![molecular formula C10H16N2O4 B14353823 Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate CAS No. 93524-97-1](/img/structure/B14353823.png)
Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate is a chemical compound known for its unique structure and reactivity It is a derivative of diethyl malonate, featuring a hydrazinylidene group that imparts distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with isopropylidene hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like ethanol or methanol. The process requires careful temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions, thereby improving yield and purity. The scalability of the synthesis process makes it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It finds applications in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate involves its interaction with various molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their function. This reactivity is exploited in medicinal chemistry to design compounds with specific biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate.
Ethyl acetoacetate: Another malonate derivative with similar reactivity.
Methyl acetoacetate: A related compound used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of the hydrazinylidene group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
93524-97-1 |
|---|---|
Formule moléculaire |
C10H16N2O4 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
diethyl 2-(propan-2-ylidenehydrazinylidene)propanedioate |
InChI |
InChI=1S/C10H16N2O4/c1-5-15-9(13)8(10(14)16-6-2)12-11-7(3)4/h5-6H2,1-4H3 |
Clé InChI |
GGANTMYXCOWBPC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NN=C(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


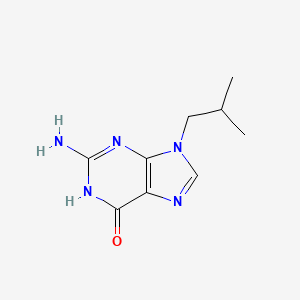
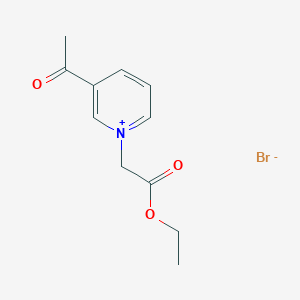
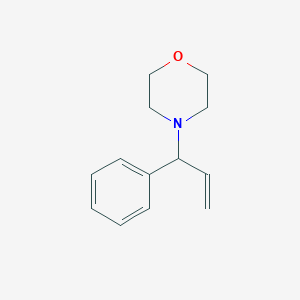

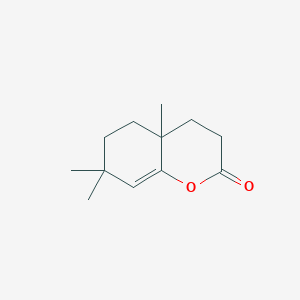
![4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate](/img/structure/B14353788.png)
![1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene](/img/structure/B14353795.png)

![4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide](/img/structure/B14353806.png)
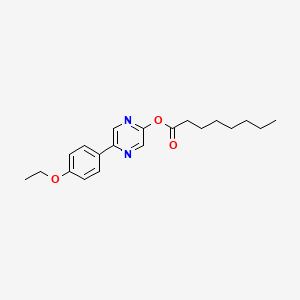
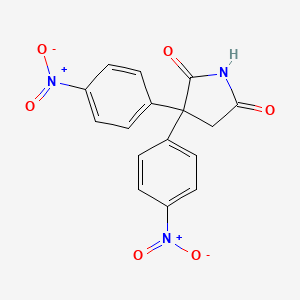
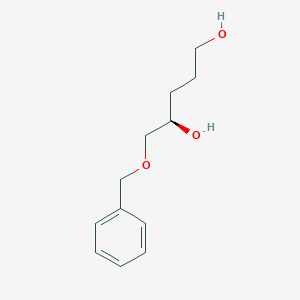
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
